molecular formula C17H12BrNO5 B3395259 S 12 CAS No. 258264-62-9

S 12

Cat. No.: B3395259
CAS No.: 258264-62-9
M. Wt: 390.2 g/mol
InChI Key: WFYHAKOLBICHEZ-UHFFFAOYSA-N
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Description

The compound “3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. It contains a benzodioxole group (1,3-benzodioxol-5-yl), which is a type of aromatic ether . It also contains an indole group (1,3-dihydro-2H-indol-2-one), which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide an accurate chemical reactions analysis. The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the various functional groups present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the aromatic rings and the bromine atom might make it relatively heavy and possibly quite stable .

Scientific Research Applications

Chemical Reactions and Synthesis

Research has explored various chemical reactions and synthetic processes involving compounds similar to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one. For instance, Kammel et al. (2015) studied the reactions of 3-bromo-1,3-dihydro-2H-indol-2-one with different compounds, observing unique reaction pathways and product formations (Kammel, Tarabová, Růžičková, & Hanusek, 2015). Adib et al. (2010) described an efficient method for synthesizing 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones, highlighting the potential for producing similar compounds in high yields (Adib, Sheikhi, Kavoosi, & Bijanzadeh, 2010).

Antimicrobial Activity

Compounds structurally related to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one have shown antimicrobial properties. Kenchappa et al. (2017) synthesized derivatives that displayed significant antibacterial and antifungal activities, suggesting the potential antimicrobial applications of these compounds (Kenchappa, Bodke, Telkar, & Nagaraja, 2017).

Antioxidant and Neuroprotective Potential

Pachón-Angona et al. (2019) investigated compounds similar to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one for their antioxidant and neuroprotective effects. Their research indicated that certain derivatives exhibit potent antioxidant capacities and neuroprotective effects, suggesting potential applications in treating oxidative stress-related pathologies (Pachón-Angona, Martin, Chhor, Oset-Gasque, Refouvelet, Marco-Contelles, & Ismaili, 2019).

Structural Characterization and Novel Synthesis

Li et al. (2012) conducted research on the synthesis of bromo-, arylazo-, and heterocyclic-fused troponoid compounds containing a 1,3-benzodioxole system, contributing to the understanding of structural characteristics and synthesis methods of compounds similar to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one (Li, Sun, & Gao, 2012).

Antitubercular and Antimalarial Activity

Akhaja and Raval (2012) synthesized derivatives of 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones and evaluated their potential as antitubercular and antimalarial agents. This study opens avenues for the exploration of similar compounds in the treatment of these diseases (Akhaja & Raval, 2012).

Photoinitiator for Polymerization

Kumbaraci et al. (2012) investigated the use of a 1,3-benzodioxole derivative in polymer science. They demonstrated its potential as a photoinitiator for free radical polymerization, which can be relevant for the development of materials and coatings (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If this compound is biologically active, its mechanism could depend on how it interacts with biological macromolecules, which is not something that can be predicted from the chemical structure alone .

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential uses and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in biological assays, it could be further developed and optimized .

Properties

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO5/c18-10-2-3-12-11(6-10)17(22,16(21)19-12)7-13(20)9-1-4-14-15(5-9)24-8-23-14/h1-6,22H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYHAKOLBICHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4)Br)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334461
Record name 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258264-62-9
Record name 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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